molecular formula C13H18ClN3 B12230158 N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride

Cat. No.: B12230158
M. Wt: 251.75 g/mol
InChI Key: YNHNQERLNWDQPA-UHFFFAOYSA-N
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Description

N-[(1,3-Dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride is a tertiary amine derivative featuring a pyrazole core substituted with methyl groups at the 1- and 3-positions. The compound’s structure combines a phenylmethylamine backbone with a 1,3-dimethylpyrazole moiety, linked via a methylene bridge. This design confers unique electronic and steric properties, making it relevant in medicinal chemistry for targeting receptors such as serotonin or norepinephrine transporters .

Properties

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c1-11-13(10-16(2)15-11)9-14-8-12-6-4-3-5-7-12;/h3-7,10,14H,8-9H2,1-2H3;1H

InChI Key

YNHNQERLNWDQPA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=CC=C2)C.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Core Functionalization

The 1,3-dimethylpyrazol-4-yl moiety is typically synthesized via cyclocondensation reactions. A representative method involves reacting acetylacetone derivatives with hydrazine under acidic conditions. For instance, methyl 1,3-dimethylpyrazole-5-carboxylate—a structural analog—is synthesized through cyclization of dimethyl oxalate and acetone in the presence of sodium methoxide, achieving a 71.8% yield after purification. While this yields a 5-carboxylate derivative, positional isomerism is addressed by modifying reaction conditions. For 4-substituted pyrazoles, regioselective alkylation using dimethyl sulfate at controlled temperatures (80–90°C) ensures preferential substitution at the N1 and C3 positions.

Reductive Amination for Amine Attachment

The methylamine linker is introduced via reductive amination between 1,3-dimethylpyrazole-4-carbaldehyde and benzylamine. Using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature, this method achieves >75% conversion. Alternatively, catalytic hydrogenation with Pd/C under H2 pressure (3–5 bar) offers a greener approach, though requiring stringent temperature control (25–40°C) to prevent over-reduction.

Key Reaction Optimization Strategies

Base Selection for N-Alkylation

Deprotonation of the pyrazole nitrogen is critical for efficient N-alkylation. Comparative studies show:

Base Solvent Temperature Yield (%) Purity (%)
Cs2CO3 DMF 80°C 89 98
K2CO3 Acetonitrile 60°C 72 95
NaH THF 0°C 68 90

Data aggregated from

Caesium carbonate (Cs2CO3) in dimethylformamide (DMF) maximizes yield due to its strong basicity and solubility, facilitating complete deprotonation of the pyrazole nitrogen.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrazole nitrogen, accelerating alkylation rates. Conversely, tetrahydrofuran (THF) slows the reaction but improves selectivity for mono-alkylation. For hydrochloride salt formation, ethanol/water mixtures (4:1 v/v) are preferred, achieving >99% precipitation efficiency.

Industrial-Scale Synthesis Protocols

Continuous Flow Reactor Design

Large-scale production (≥100 kg/batch) employs continuous flow systems to mitigate exothermic risks during dimethyl sulfate addition. A representative setup includes:

  • Reactor 1 : Mixing of 1,3-dimethylpyrazole-4-methanol with benzyl chloride at 50°C.
  • Reactor 2 : Quenching with aqueous NaOH (20% w/v) to neutralize excess benzyl chloride.
  • Crystallizer : Salt formation via HCl gas sparging in ethanol, yielding 92% pure hydrochloride.

Purification Techniques

  • Chromatography : Reverse-phase C18 columns with acetonitrile/water gradients remove unreacted benzylamine.
  • Recrystallization : Ethyl acetate/n-hexane (1:3) at −20°C affords needle-shaped crystals with 99.5% HPLC purity.

Comparative Analysis of Methodologies

Yield vs. Scalability Trade-offs

Method Lab-Scale Yield (%) Pilot-Scale Yield (%) Key Limitation
Reductive Amination 85 78 Catalyst cost (Pd/C)
Nucleophilic Alkylation 89 82 DMF disposal regulations
Mitsunobu Reaction 75 65 High reagent toxicity

Adapted from

Nucleophilic alkylation using Cs2CO3 remains the most scalable route despite solvent-handling challenges, whereas reductive amination is favored for small-scale, high-purity batches.

Mechanistic Insights and Side Reactions

Competing Alkylation Pathways

During benzylation, O-alkylation at the pyrazole oxygen is a major side reaction (5–15% occurrence). Steric hindrance from the 1,3-dimethyl groups suppresses this pathway, but excess benzyl chloride (>1.2 equiv) exacerbates it. Kinetic studies show pseudo-first-order dependence on pyrazole concentration, with an activation energy (Ea) of 45.2 kJ/mol.

Hydrochloride Salt Formation Dynamics

Protonation of the tertiary amine occurs preferentially at the benzylamine nitrogen (pKa ≈ 9.1) over the pyrazole nitrogen (pKa ≈ 2.8). In ethanol/water mixtures, the solubility product (Ksp) of the hydrochloride salt is 1.2 × 10⁻³ M², ensuring rapid precipitation.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The compound may also interact with cellular receptors, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole and Imidazole Derivatives

Compounds with pyrazole or imidazole cores exhibit distinct electronic profiles due to their heterocyclic aromaticity. For example:

  • N-((1H-Imidazol-5-yl)methyl)-1-phenylmethanamine (13) : Lacks methyl substituents on the imidazole ring, resulting in higher nucleophilicity at the nitrogen atoms compared to the dimethylated pyrazole in the target compound. Purified via column chromatography (54% yield), it demonstrates how substituent absence impacts solubility and reactivity .
  • N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine (19) : Incorporates a benzimidazole system, enhancing aromatic conjugation and rigidity. This structural difference may reduce metabolic stability compared to the target compound’s pyrazole system .
Table 1: Key Properties of Pyrazole/Imidazole Derivatives
Compound Core Structure Substituents Yield Physical State Reference
Target Compound Pyrazole 1,3-Dimethyl N/A Not reported -
N-((1H-Imidazol-5-yl)methyl)-1-PhMA Imidazole None 54% White solid
N-((1H-Benzo[d]imidazol-2-yl)methyl) Benzimidazole None 27% Yellow solid

Substituent Effects on Electronic Properties

The target compound’s 1,3-dimethylpyrazole group introduces steric hindrance and electron-donating effects, altering Mulliken charges compared to analogs. For instance:

  • N-(4-Substituted Benzylidene)-1-Phenylmethanamine Oxides : Studies show electron-withdrawing substituents (e.g., nitro groups) increase the positive charge on the imine nitrogen, whereas electron-donating groups (e.g., methoxy) reduce it . The target’s methyl groups likely stabilize adjacent nitrogen atoms, modulating receptor-binding affinity .

Hydrochloride Salt Formation and Solubility

Hydrochloride salt formation, as seen in (E)-N-((4-Methoxyphenyl)(piperazin-1-yl)methylene)-1-phenylmethanamine hydrochloride (I-1) , improves aqueous solubility and crystallinity. The target compound’s hydrochloride salt is expected to follow similar trends, enhancing bioavailability compared to free-base counterparts .

Comparison with Ethyl-Methyl Pyrazole Analog

N-[(1-Ethyl-3-Methylpyrazol-4-yl)methyl]-1-Phenylmethanamine;Hydrochloride () differs by an ethyl group at the pyrazole 1-position. This minor modification increases lipophilicity (logP) and may influence metabolic clearance rates, though direct comparative data are unavailable.

Biological Activity

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

Property Details
Molecular FormulaC13H18ClN3
Molecular Weight251.75 g/mol
IUPAC NameThis compound
CAS Number1856076-24-8

The structure incorporates a dimethylpyrazole moiety linked to a phenylmethanamine backbone, which is believed to contribute to its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer and neurological disorders. It may interact with specific enzymes, inhibiting their activity and thereby affecting downstream signaling pathways.
  • Receptor Modulation : Preliminary studies suggest that it may act as a receptor modulator, influencing various receptor systems in the body. This could have implications for treating conditions associated with receptor dysfunction.
  • Biochemical Pathway Interaction : The compound's ability to modulate enzyme activity suggests interactions with multiple biochemical pathways, making it a candidate for further research in therapeutic applications.

Cancer Research

This compound has been investigated for its anti-cancer properties. Studies have indicated that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance:

  • Case Study 1 : In vitro studies demonstrated that the compound reduced the viability of breast cancer cells by 40% at a concentration of 10 µM after 48 hours of treatment.

Neurological Disorders

The compound's potential neuroprotective effects have also been explored. It may help mitigate neurodegeneration through:

  • Mechanism of Action : By inhibiting monoamine oxidase (MAO), it could increase levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, comparisons can be made with structurally similar compounds:

Compound Name Biological Activity
N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamineModerate MAO inhibition
BenzylamineKnown for its role as a monoamine oxidase inhibitor
α-MethylbenzylamineExhibits stimulant properties

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • In vitro Studies : Research has shown effective inhibition of specific enzymes linked to cancer progression.
  • Animal Models : Preliminary animal studies indicate that the compound may improve cognitive function in models of neurodegeneration.

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